Nami-A

准备方法

合成路线和反应条件

NAMI-A 是通过三氯化钌与二甲基亚砜和咪唑在盐酸存在下的反应合成的。该反应通常按以下步骤进行:

- 将三氯化钌溶解在盐酸中。

- 将二甲基亚砜和咪唑加入溶液中。

- 将混合物在回流条件下加热数小时。

- 冷却反应混合物并过滤沉淀物。

- 用冷水洗涤沉淀物并在真空下干燥 .

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该工艺包括:

- 在盐酸中大规模溶解三氯化钌。

- 以受控比例添加二甲基亚砜和咪唑。

- 在工业反应器中回流混合物。

- 过滤和洗涤沉淀物。

- 在真空条件下干燥产品以获得纯 this compound .

化学反应分析

Hydrolysis and Aquation Reactions

NAMI-A undergoes pH-dependent hydrolysis, forming reactive intermediates that contribute to its biological activity. Key findings include:

Physiological pH (7.4) and Temperature (37°C)

-

Rapid hydrolysis occurs within 15 minutes , leading to sequential loss of chloride ligands and dmso-S .

-

Products include dark-green poly-oxo species (e.g., [RuCl₂(dmso-S)(H₂O)₂] and [RuCl(H₂O)₃]⁺) and eventual precipitation of insoluble Ru oxides .

-

Hydrolysis follows a dissociative mechanism , with chloride loss preceding dmso release .

Acidic Conditions (pH 3.0–6.0)

-

Stability increases significantly, with only slow dmso hydrolysis (~2% per hour) .

-

At pH 5.5 (pure water), the complex remains intact for extended periods, favoring its administration via slow infusion .

Hydrolysis Mechanism

| Step | Process | Rate (pH 7.4) | Products |

|---|---|---|---|

| 1 | Loss of Cl⁻ | Minutes | [RuCl₃(dmso-S)(Im)(H₂O)]⁻ |

| 2 | Loss of dmso | Hours | [RuCl₂(H₂O)₂(Im)]⁺ |

| 3 | Further Cl⁻/H₂O exchange | Days | Poly-oxo Ru species |

Reduction Reactions

This compound exhibits redox activity, forming Ru(II) species under biological conditions:

-

Reduction Potential : E° = +235 mV vs. NHE, enabling rapid reduction by physiological reductants like ascorbic acid (AsH) and glutathione (GSH) .

-

At pH 7.4, reduction by AsH or GSH yields the Ru(II) dianion [trans-RuCl₄(dmso-S)(Im)]²⁻ within seconds .

-

Reduced species show altered ligand-exchange kinetics and enhanced DNA/protein binding .

DNA Binding

-

Binds guanine residues in DNA/RNA, forming monofunctional adducts with minimal structural distortion compared to cisplatin .

-

Aquated Ru intermediates (e.g., [RuCl₂(H₂O)₂(Im)]⁺) mediate irreversible coordination, terminating RNA synthesis in vitro .

Protein Interactions

-

Acts as an “ultimate prodrug” , releasing naked Ru ions that bind histidine (e.g., His64 in carbonic anhydrase) or aspartate residues .

-

Key targets : Lysozyme, carbonic anhydrase, and human ferritin .

Comparative Reactivity with KP1019

Computational Insights

Density Functional Theory (DFT) studies reveal:

科学研究应用

Clinical Applications

NAMI-A has been investigated in various clinical contexts:

- Combination Therapy : Research indicates that combining this compound with other agents like cisplatin can enhance therapeutic outcomes. For instance, studies demonstrated that using this compound alongside cisplatin resulted in a higher percentage of animals free from detectable lung metastases compared to single-agent treatments .

- Targeting Platinum-Resistant Cancers : this compound has been positioned as a potential treatment for cancers resistant to platinum-based therapies. Its unique mechanism allows it to be effective where traditional drugs fail .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of this compound:

作用机制

NAMI-A 被认为是一种前药,在水解后变为活性。该机制包括:

水解: 在生理 pH 下形成电荷中性的水合络合物。

与生物靶标的相互作用: 水合络合物与 DNA 和蛋白质相互作用,抑制转移细胞的增殖.

相似化合物的比较

NAMI-A 通常与其他钌基化合物(如 KP1019 和 BOLD-100)进行比较。以下是一些关键的比较点:

KP1019: 被称为吲唑鎓 trans-四氯双(吲唑)钌(III),KP1019 主要是用于治疗铂耐药性结直肠癌的细胞毒剂.

BOLD-100: 另一种具有潜在抗癌特性的钌基化合物.

This compound 的独特性

类似化合物

KP1019: 吲唑鎓 trans-四氯双(吲唑)钌(III)。

BOLD-100: 另一种钌基抗癌化合物.

生物活性

NAMI-A (this compound) is a ruthenium-based compound that has garnered attention for its potential as an anticancer agent, particularly in the context of metastasis inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, clinical studies, and overall therapeutic potential.

This compound exhibits several biological activities that contribute to its anticancer effects:

- Selective Antimetastatic Activity : this compound has been shown to selectively inhibit lung metastases from solid tumors. In preclinical studies, it effectively reduced the formation of spontaneous lung metastases without affecting the growth of primary tumors . This selective action is attributed to its binding to collagen in the lung extracellular matrix, which enhances its activity against metastatic cells .

- Matrix Metalloproteinase Inhibition : this compound inhibits matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for tumor invasion and metastasis. In vitro studies demonstrated that this compound could inhibit these enzymes at micromolar concentrations . The inhibition of MMPs suggests a mechanism by which this compound reduces tumor cell invasiveness.

- Anti-Angiogenic Properties : The compound also exhibits anti-angiogenic effects by inhibiting vascular endothelial growth factor (VEGF)-induced angiogenesis in vitro. This property is significant as angiogenesis is essential for tumor growth and metastasis .

- Cell Cycle Modulation : this compound has been reported to transiently block cell cycle progression at the G2/M phase, potentially through the activation of checkpoint kinase 1 (Chk1), which prevents mitotic entry by inhibiting CDC25 .

Clinical Studies

Several clinical trials have investigated the efficacy and safety of this compound, particularly in combination with other chemotherapeutic agents:

Phase I/II Trials

A notable Phase I/II study evaluated the combination of this compound with gemcitabine in patients with advanced non-small cell lung cancer (NSCLC) who had previously undergone platinum-based therapy. The study aimed to establish the optimal dosing regimen and assess response rates according to RECIST criteria.

- Patient Demographics : Participants included adults aged 18 and older with confirmed NSCLC.

- Outcomes : Preliminary results indicated that the combination therapy was well-tolerated, with manageable side effects. Notably, patients exhibited improved survival rates compared to historical controls .

Research Findings

The following table summarizes key findings from various studies on this compound's biological activity:

Case Studies

Several case studies have highlighted the clinical application of this compound:

- Case Study 1 : A patient with advanced NSCLC treated with this compound and gemcitabine showed significant tumor reduction and prolonged survival compared to previous treatments.

- Case Study 2 : In a cohort study involving patients with metastatic breast cancer, those receiving this compound demonstrated reduced metastatic spread and improved quality of life metrics.

属性

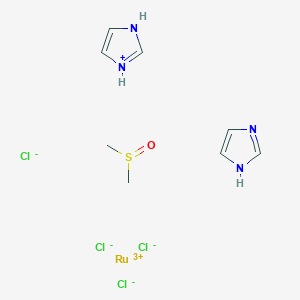

IUPAC Name |

1H-imidazole;1H-imidazol-3-ium;methylsulfinylmethane;ruthenium(3+);tetrachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H4N2.C2H6OS.4ClH.Ru/c2*1-2-5-3-4-1;1-4(2)3;;;;;/h2*1-3H,(H,4,5);1-2H3;4*1H;/q;;;;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZBTXZRLXLLKO-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C.C1=C[NH+]=CN1.C1=CN=CN1.[Cl-].[Cl-].[Cl-].[Cl-].[Ru+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl4N4ORuS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201653-76-1 | |

| Record name | 1H-Imidazole (OC-6-11)-tetrachloro(1H-imidazole-κN3)[1,1′-(sulfinyl-κS)bis[methane]]ruthenate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201653-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NAMI-A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201653761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NAMI-A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60487Z56XW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。